molecular formula C16H21NO2 B8523748 2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester

2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester

Cat. No.: B8523748
M. Wt: 259.34 g/mol
InChI Key: KSZPITNYCTZRQR-UHFFFAOYSA-N
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Description

2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester is a complex organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or acids.

Scientific Research Applications

2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropyl acetate
  • Isobutyl acetate
  • Diisobutyl phthalate

Uniqueness

Compared to similar compounds, 2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester has a unique combination of functional groups that confer distinct chemical and physical properties. Its vinyl and isonicotinic acid moieties make it particularly versatile for various applications in organic synthesis and material science.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

tert-butyl 2-ethenyl-6-(2-methylprop-1-enyl)pyridine-4-carboxylate

InChI

InChI=1S/C16H21NO2/c1-7-13-9-12(15(18)19-16(4,5)6)10-14(17-13)8-11(2)3/h7-10H,1H2,2-6H3

InChI Key

KSZPITNYCTZRQR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=CC(=N1)C=C)C(=O)OC(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloro-isonicotinic acid tert.-butyl ester (500 mg, 2.02 mmol), and 2,4,6-trivinylcyclotriboroxane pyridine complex (170 mg, 0.706 mmol) in DME (12 mL), a solution of 2 M aq. K2CO3 (3 mL) followed by Pd(PPh3)4 (30 mg, 0.041 mmol) and triphenylphosphine (50 mg, 0.187 mmol) is added. The mixture is stirred at 45° C. for 15 h. 2,4,6-Tri-(2-methyl-propenyl)-cycloboroxane pyridine complex (594 mg, 1.83 mmol) is then added to the mixture and stirring is continued at 100° C. for 15 h. The mixture is cooled to rt, diluted with 1 N aq. NaOH solution and extracted twice with diethyl ether. The org. extracts are washed with 1 N aq. NaOH solution (2×30 mL), and brine, dried over Na2SO4, filtered and evaporated. The remaining residue is purified by CC on silica gel eluting with heptane:EA 5:1 to give 2-(2-methyl-propenyl)-6-vinyl-isonicotinic acid tert-butyl ester (780 mg) as a colourless oil containing 2,6-di-(2-methyl-propenyl)-isonicotinic acid tert.-butyl ester as impurity; LC-MS: tR=1.01 min, [M+1]+=260.14.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
30 mg
Type
catalyst
Reaction Step Six

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